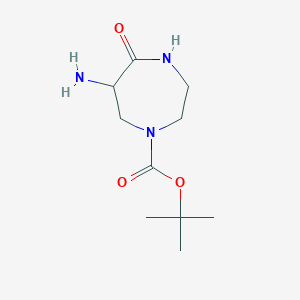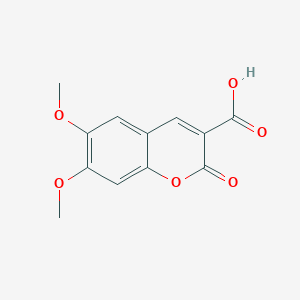
6,7-Dimethoxy-2-oxochromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-2-oxochromene-3-carboxylic acid, also known as DOCC, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. DOCC is a derivative of coumarin, a natural product found in many plants, and has been synthesized using several methods.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-2-oxochromene-3-carboxylic acid is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 6,7-Dimethoxy-2-oxochromene-3-carboxylic acid has also been shown to induce apoptosis in cancer cells, suggesting that it may act as a pro-apoptotic agent.
Biochemical and Physiological Effects:
6,7-Dimethoxy-2-oxochromene-3-carboxylic acid has been shown to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. It has also been found to have hepatoprotective effects by reducing liver damage induced by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-Dimethoxy-2-oxochromene-3-carboxylic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its limited availability and high cost may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 6,7-Dimethoxy-2-oxochromene-3-carboxylic acid, including its potential as a therapeutic agent for various diseases, its mechanism of action, and its pharmacokinetics and pharmacodynamics. Further studies are also needed to optimize the synthesis method of 6,7-Dimethoxy-2-oxochromene-3-carboxylic acid and to investigate its potential as a drug candidate.
Méthodes De Synthèse
6,7-Dimethoxy-2-oxochromene-3-carboxylic acid can be synthesized using several methods, including the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroformate, followed by the reaction with 2,3-dimethoxybenzaldehyde. Another method involves the reaction of 7-hydroxy-4-methylcoumarin with 2,3-dimethoxybenzaldehyde in the presence of a catalyst. The yield of 6,7-Dimethoxy-2-oxochromene-3-carboxylic acid using these methods ranges from 50-70%.
Applications De Recherche Scientifique
6,7-Dimethoxy-2-oxochromene-3-carboxylic acid has been studied for its potential applications in various fields, including as an antioxidant, anti-inflammatory, and anti-cancer agent. It has been shown to have antioxidant activity in vitro, and to protect against oxidative stress-induced cell damage. 6,7-Dimethoxy-2-oxochromene-3-carboxylic acid has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 6,7-Dimethoxy-2-oxochromene-3-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-oxochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-16-9-4-6-3-7(11(13)14)12(15)18-8(6)5-10(9)17-2/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPABFKZRALOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2873822.png)

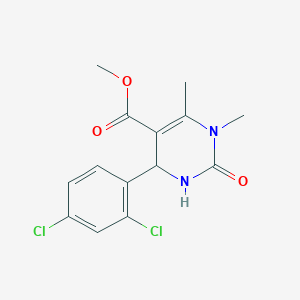

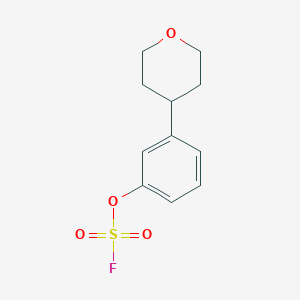

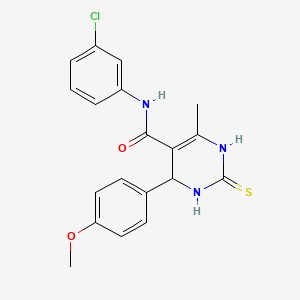
![3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine](/img/structure/B2873835.png)
![N-{[1-(2-phenylethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide](/img/structure/B2873836.png)
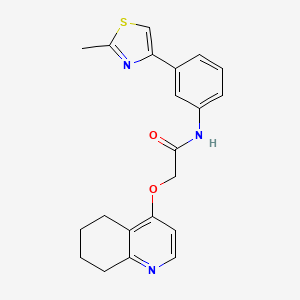
![5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2873840.png)
